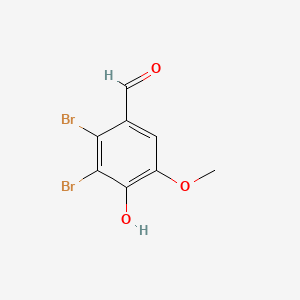

2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde

Description

Systematic International Union of Pure and Applied Chemistry Naming

The systematic International Union of Pure and Applied Chemistry name for this compound is this compound, which follows the established protocol for naming substituted benzaldehydes. The benzaldehyde core serves as the parent structure, with substituents named according to their position on the aromatic ring and their priority in the nomenclature hierarchy. The numbering system begins with the aldehyde carbon as position 1, proceeding around the ring to assign positions 2 through 6 to the remaining carbon atoms.

The systematic naming process prioritizes functional groups according to International Union of Pure and Applied Chemistry rules, where the aldehyde group (-CHO) takes precedence as the principal functional group, establishing both the parent name and the numbering system. The bromine substituents at positions 2 and 3 are designated as "dibromo" with appropriate positional descriptors, while the hydroxyl group at position 4 and the methoxy group at position 5 are incorporated using their respective prefixes. This systematic approach ensures unambiguous identification of the compound's structure while maintaining consistency with established nomenclature conventions for complex aromatic compounds.

Synonyms and Trivial Names

The compound is widely recognized under several synonyms and trivial names that reflect both historical naming conventions and practical laboratory usage. The most prominent alternative name is 5,6-dibromovanillin, which derives from its structural relationship to vanillin and emphasizes the bromine substitution pattern. This trivial name provides immediate insight into the compound's relationship with naturally occurring vanillin while highlighting the specific halogenation pattern that distinguishes it from other brominated vanillin derivatives.

Additional synonyms documented in chemical databases include 2,3-dibromo-5-methoxy-4-hydroxybenzaldehyde, which represents an alternative systematic naming approach that emphasizes different aspects of the molecular structure. Other recognized designations encompass various database-specific identifiers such as 2,3-bis bromanyl-5-methoxy-4-oxidanyl-benzaldehyde, reflecting different nomenclature conventions employed across chemical information systems. These multiple naming conventions demonstrate the evolution of chemical nomenclature and the need for comprehensive cross-referencing systems in modern chemical databases.

Chemical Abstracts Service Registry Number and Related Identifiers

The compound is uniquely identified by Chemical Abstracts Service Registry Number 2973-75-3, which serves as the primary numerical identifier in chemical databases and regulatory systems worldwide. This registry number provides unambiguous identification regardless of naming variations or language differences, facilitating international communication and database searches across diverse chemical information platforms. The Chemical Abstracts Service system represents the gold standard for chemical identification, with this particular number being consistently referenced across multiple authoritative sources and commercial suppliers.

Beyond the Chemical Abstracts Service registry number, the compound possesses several additional database-specific identifiers that enhance its accessibility across different information systems. The European Community number 681-691-1 provides identification within European chemical regulatory frameworks, while the Molecular Design Limited number MFCD00016978 serves catalog and inventory management purposes. The PubChem Compound Identifier 520452 enables easy access to comprehensive chemical information within the National Center for Biotechnology Information database system.

Specialized identifiers include the ChEMBL ID CHEMBL447087 for bioactivity databases, the DSSTox Substance ID DTXSID40334356 for toxicology applications, and the Metabolomics Workbench ID 134454 for metabolic studies. These diverse identifier systems reflect the compound's relevance across multiple scientific disciplines and the need for seamless data integration across specialized chemical databases.

Molecular Formula and Structural Descriptors

The molecular formula C₈H₆Br₂O₃ precisely defines the atomic composition of this compound, indicating the presence of eight carbon atoms, six hydrogen atoms, two bromine atoms, and three oxygen atoms. This formula reflects the substituted benzene ring system with its aldehyde functionality and various substituents, providing the foundation for molecular weight calculations and stoichiometric considerations in chemical reactions. The molecular weight of 309.94 grams per mole establishes important physical parameters for the compound.

The Simplified Molecular Input Line Entry System representation COC1=CC(C=O)=C(Br)C(Br)=C1O provides a linear textual description of the molecular connectivity. This notation system enables computational processing and database searches while maintaining complete structural information in a standardized format. The International Chemical Identifier Key WKLKGSHBXNPUDU-UHFFFAOYSA-N serves as a unique hash-based identifier derived from the complete structural representation.

The structural framework consists of a benzene ring bearing four distinct substituents: two bromine atoms at adjacent positions (2,3), a hydroxyl group at position 4, a methoxy group at position 5, and an aldehyde group at position 1. This substitution pattern creates a highly functionalized aromatic system with multiple sites for potential chemical reactivity. The presence of both electron-withdrawing (bromine, aldehyde) and electron-donating (hydroxyl, methoxy) groups establishes a complex electronic environment that influences the compound's chemical behavior and spectroscopic properties.

Properties

IUPAC Name |

2,3-dibromo-4-hydroxy-5-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O3/c1-13-5-2-4(3-11)6(9)7(10)8(5)12/h2-3,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKLKGSHBXNPUDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)C=O)Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40334356 | |

| Record name | 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2973-75-3 | |

| Record name | 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2973-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Single-Step Bromination in Acetic Acid

Procedure :

4-Hydroxy-5-methoxybenzaldehyde is dissolved in acetic acid, and bromine (Br₂) is added dropwise at 0–5°C. The reaction proceeds for 2–4 hours, followed by quenching with aqueous sodium bisulfite.

Key Parameters :

- Molar ratio : 1:2 (substrate:Br₂)

- Yield : 73–90%

- Purity : 94–95% (HPLC)

Mechanism :

Electrophilic substitution occurs at the ortho positions relative to the hydroxyl and methoxy groups. The methoxy group directs bromination to the 2- and 3-positions due to its strong electron-donating resonance effect.

Limitations :

Stepwise Bromination with Intermediate Isolation

Procedure :

- First Bromination : 4-Hydroxy-5-methoxybenzaldehyde is treated with 1 equivalent of Br₂ in acetic acid at 25°C to yield 3-bromo-4-hydroxy-5-methoxybenzaldehyde.

- Second Bromination : The mono-brominated intermediate reacts with a second equivalent of Br₂ at 60°C for 6–8 hours.

- Total yield : 68–75%

- Purity : ≥94% (by ¹H NMR)

Advantages :

- Improved regioselectivity compared to single-step methods.

- Reduces formation of tri-brominated byproducts.

Bromination Using N-Bromosuccinimide (NBS)

Light-Mediated Bromination in Methanol

Procedure :

NBS (2.2 equivalents) and p-toluenesulfonic acid (pTsOH) are added to a methanol solution of 4-hydroxy-5-methoxybenzaldehyde. The mixture is irradiated with UV light (365 nm) for 15–40 minutes.

- Yield : 82–87%

- Selectivity : >90% for 2,3-dibromo isomer

Mechanism :

NBS generates bromine radicals under UV light, enabling selective ortho-bromination. The methoxy group stabilizes the transition state via resonance.

Industrial Relevance :

Alternative Routes from p-Cresol

Low-Temperature Bromination with Orthodichlorobenzene

- Low-Temperature Bromination (32–42°C) :

- p-Cresol and orthodichlorobenzene are mixed, and Br₂ is added under vacuum.

- Reaction time: 4–5.5 hours.

- High-Temperature Bromination (145–168°C) :

- Additional Br₂ is introduced to achieve dibromination.

- Hydrolysis and Dehydration :

- The crude product is treated with HBr acid and dried.

- Yield : 81–84%

- Moisture content : ≤0.3%

Advantages :

- Recovers HBr gas for reuse, reducing costs.

- Scalable for industrial production.

Oxidative Bromination Using HBr and H₂O₂

Catalytic Bromine Recovery

- Initial Bromination :

- 4-Hydroxy-5-methoxybenzaldehyde reacts with substoichiometric Br₂ (0.5 equivalents) in H₂SO₄ or HBr.

- Oxidation :

- HBr byproduct is oxidized back to Br₂ using H₂O₂ or NaOCl, enabling in situ bromine recycling.

- Molar ratio : 1:0.5 (substrate:Br₂)

- Yield : 88–92%

- Br₂ utilization efficiency : 95%

Environmental Benefits :

- Minimizes Br₂ waste and HBr emissions.

Comparative Analysis of Methods

Industrial-Scale Optimization

Continuous Flow Reactors

Scientific Research Applications

Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of 2,3-dibromo-4-hydroxy-5-methoxybenzaldehyde. It has been shown to mitigate oxidative stress in cellular models, which is crucial for preventing cellular damage associated with various diseases.

- Mechanism of Action : The compound enhances the expression of antioxidant proteins such as TrxR1 and HO-1 while not affecting Nrf2 expression, indicating a specific pathway through which it exerts its protective effects against oxidative damage .

Anticancer Activity

The compound has demonstrated promising anticancer activity across various cancer cell lines.

- Cell Viability Studies : In vitro studies using MTT assays revealed that this compound significantly reduces cell viability in cancer cells exposed to oxidative stress induced by hydrogen peroxide (H₂O₂). The compound's ability to induce apoptosis in these cells has been documented, making it a candidate for further anticancer drug development .

Synthesis and Derivatives

The synthesis of this compound involves bromination and subsequent reactions that yield derivatives with enhanced biological activities.

- Synthetic Pathways : The compound can be synthesized from 3-bromo-4-hydroxy-5-methoxybenzaldehyde through a two-step process involving bromination followed by reduction . Various derivatives have been explored for their biological activities, expanding the potential applications of the parent compound.

Material Science Applications

In addition to its biological applications, this compound is being investigated for its properties in material science.

- Polymeric Composites : Research indicates that incorporating this compound into polymeric matrices can enhance the mechanical properties and thermal stability of the materials. This is particularly relevant for developing high-performance materials for industrial applications .

Environmental Applications

The compound's properties also extend to environmental sciences, where it may be used in the remediation of pollutants.

- Pollutant Degradation : Preliminary studies suggest that this compound can facilitate the degradation of certain environmental pollutants through oxidative mechanisms, highlighting its potential utility in environmental cleanup technologies .

Case Study: Antioxidant and Anticancer Effects

A comprehensive study published in MDPI evaluated the antioxidant and anticancer activities of several bromophenol derivatives, including this compound. The findings indicated significant protective effects against H₂O₂-induced oxidative damage in HaCaT keratinocytes and notable cytotoxic effects on cancer cells .

Research Findings Table

Mechanism of Action

The mechanism of action of 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde involves its interaction with cellular components. It has been shown to induce oxidative stress in cancer cells, leading to apoptosis. The compound may also modulate the activity of certain enzymes and signaling pathways involved in cell survival and proliferation .

Comparison with Similar Compounds

- 2,3-Dibromo-4-hydroxybenzaldehyde

- 2,3-Dibromo-5-methoxybenzaldehyde

- 2,3-Dibromo-4,5-dimethoxybenzaldehyde

Comparison:

- 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde is unique due to the presence of both hydroxyl and methoxy groups, which can influence its reactivity and biological activity.

- 2,3-Dibromo-4-hydroxybenzaldehyde lacks the methoxy group, which may result in different chemical properties and biological activities.

- 2,3-Dibromo-5-methoxybenzaldehyde lacks the hydroxyl group, affecting its solubility and reactivity.

- 2,3-Dibromo-4,5-dimethoxybenzaldehyde has an additional methoxy group, which can further modify its chemical and biological properties .

Biological Activity

2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde (DBHMB) is an organic compound with significant potential in various biological applications. Its unique structure, characterized by the presence of bromine, hydroxyl, and methoxy functional groups, contributes to its reactivity and biological activity. This article explores the compound's biological mechanisms, activity against various cellular processes, and potential therapeutic applications.

- Molecular Formula : C8H6Br2O3

- Appearance : White to pale yellow crystalline solid

- Key Functional Groups : Hydroxyl (-OH), Methoxy (-OCH3), Bromine (Br)

The compound's structure allows it to participate in diverse biochemical reactions, making it a valuable intermediate in organic synthesis and a candidate for biological studies .

DBHMB exhibits its biological effects through several mechanisms:

- Enzyme Interaction : The compound can form covalent bonds with nucleophilic amino acid residues in proteins, potentially altering their structure and function. It is known to inhibit certain enzymes by blocking their active sites .

- Redox Activity : DBHMB participates in redox reactions, acting as both an electron donor and acceptor. This property makes it a potent antioxidant, capable of protecting cells from oxidative stress .

- Gene Expression Modulation : The compound can influence gene expression by interacting with transcription factors, thereby modulating cellular responses to stress and damage .

Antioxidant Activity

DBHMB has demonstrated significant antioxidant properties. Studies show that it can ameliorate oxidative damage in various cell types. For instance, in HaCaT keratinocytes, DBHMB reduces reactive oxygen species (ROS) levels and enhances the expression of antioxidant genes such as TrxR1 and HO-1 .

Cytotoxicity and Apoptosis Induction

Research indicates that DBHMB can induce apoptosis in cancer cell lines. The compound activates specific signaling pathways that lead to programmed cell death. In vitro studies have shown that DBHMB treatment results in increased apoptotic markers in various tumor cells .

Anti-inflammatory Effects

DBHMB exhibits anti-inflammatory properties by modulating inflammatory pathways. Its ability to interact with key enzymes involved in inflammation suggests potential therapeutic applications for inflammatory diseases .

Case Studies and Research Findings

Several studies have highlighted the biological activity of DBHMB:

- Antioxidant Efficacy :

- Cytotoxic Effects :

-

Inflammatory Response Modulation :

- Research on the anti-inflammatory effects of DBHMB revealed its ability to inhibit pro-inflammatory cytokines in macrophages, suggesting its utility in treating conditions characterized by chronic inflammation .

Data Table: Summary of Biological Activities

Q & A

Basic: What are the recommended synthetic routes for 2,3-dibromo-4-hydroxy-5-methoxybenzaldehyde, and how can reaction conditions be optimized?

A common method involves condensation reactions of substituted benzaldehydes with amines or phenols under reflux conditions. For example, the title compound can be synthesized by reacting 4-hydroxy-5-methoxybenzaldehyde with bromine in a controlled solvent system (e.g., acetic acid or dichloromethane) to introduce bromine at positions 2 and 3. Refluxing with glacial acetic acid as a catalyst and ethanol as the solvent is a typical procedure, followed by solvent evaporation and purification via recrystallization . Optimization variables include:

- Solvent polarity : Polar aprotic solvents enhance electrophilic substitution.

- Temperature : Controlled heating (60–80°C) minimizes side reactions like debromination.

- Stoichiometry : Excess bromine (2.2–2.5 equivalents) ensures complete di-substitution.

Basic: How should researchers characterize this compound to confirm structural integrity?

Key techniques include:

- NMR spectroscopy :

- ¹H NMR : A singlet for the aldehyde proton (~10 ppm), absence of aromatic protons due to bromine substitution, and a methoxy peak at ~3.8 ppm.

- ¹³C NMR : Carbons adjacent to bromine show deshielding (C-2 and C-3 at ~110–120 ppm).

- Mass spectrometry (HRMS) : Molecular ion peak at m/z ~307.8 (for C₈H₆Br₂O₃) with isotopic patterns confirming two bromine atoms.

- X-ray crystallography : Used to resolve ambiguities in substitution patterns, as demonstrated in related bromophenol derivatives .

Advanced: What mechanistic insights exist regarding the biological activity of bromophenol derivatives derived from this compound?

Bromophenols synthesized from this aldehyde exhibit antioxidant, antimicrobial, and enzyme-inhibitory activities. For instance:

- Antioxidant mechanisms : The phenolic -OH group donates hydrogen atoms to neutralize free radicals, while bromine substituents enhance electron-withdrawing effects, stabilizing the radical intermediate .

- Enzyme inhibition : Derivatives like cyclohexadienone analogs act as non-competitive inhibitors of tyrosinase by chelating copper ions at the active site. Structural analogs with phenethylamine moieties show enhanced binding affinity .

- Contradictions in data : Variability in reported IC₅₀ values may arise from differences in assay conditions (e.g., pH, solvent polarity) or impurities in synthesized compounds. Cross-validation using orthogonal assays (e.g., DPPH radical scavenging vs. FRAP) is recommended .

Advanced: How does the stability of this compound vary under different storage and experimental conditions?

- Thermal stability : Decomposition occurs above 150°C, with bromine loss observed via TGA. Store at 0–6°C in amber vials to prevent photodegradation .

- pH sensitivity : The aldehyde group is prone to oxidation in basic conditions (pH > 8), forming carboxylic acid derivatives. Acidic buffers (pH 3–6) are preferred for biological assays .

- Solvent compatibility : Stable in DMSO and ethanol but reacts with amines (e.g., Tris buffer) via Schiff base formation. Use inert solvents like acetonitrile for HPLC analysis .

Advanced: How can researchers resolve contradictions in reported biological activity data for bromophenol derivatives?

Discrepancies often stem from:

- Purity issues : HPLC-grade purity (>95%) is critical; residual solvents or unreacted starting materials can skew results. Validate via LC-MS .

- Assay variability : Standardize protocols (e.g., fixed incubation times, consistent cell lines) and include positive controls (e.g., ascorbic acid for antioxidant assays).

- Structural analogs : Compare activities of closely related compounds (e.g., 2,4-dibromo-5-hydroxybenzaldehyde vs. the title compound) to isolate substituent effects .

Basic: What safety precautions are essential when handling this compound?

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of bromine vapors during synthesis.

- Spill management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Advanced: What computational methods support the design of novel derivatives with enhanced bioactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.